BenchChemオンラインストアへようこそ!

5-Cyclohexyl-5-propyl-2-pyrrolidinone

Medicinal Chemistry 11β-HSD1 Inhibition SAR

5-Cyclohexyl-5-propyl-2-pyrrolidinone (CAS 6139-33-9) is a fully synthetic, 5,5-disubstituted γ-lactam (2-pyrrolidinone) bearing a cyclohexyl ring and an n-propyl chain at the C-5 position. This substitution pattern creates a quaternary carbon center that rigidifies the lactam ring, distinguishes it sterically from mono-substituted or N-substituted 2-pyrrolidinones, and has been explored in patents for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
CAS No. 6139-33-9
Cat. No. B12878307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-5-propyl-2-pyrrolidinone
CAS6139-33-9
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCC1(CCC(=O)N1)C2CCCCC2
InChIInChI=1S/C13H23NO/c1-2-9-13(10-8-12(15)14-13)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,14,15)
InChIKeyBHMFKSCVLGDXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-5-propyl-2-pyrrolidinone (CAS 6139-33-9): Sourcing Guide for a 5,5-Disubstituted γ-Lactam


5-Cyclohexyl-5-propyl-2-pyrrolidinone (CAS 6139-33-9) is a fully synthetic, 5,5-disubstituted γ-lactam (2-pyrrolidinone) bearing a cyclohexyl ring and an n-propyl chain at the C-5 position [1]. This substitution pattern creates a quaternary carbon center that rigidifies the lactam ring, distinguishes it sterically from mono-substituted or N-substituted 2-pyrrolidinones, and has been explored in patents for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [2]. However, publicly accessible, quantitative biological profiling data for this specific compound remain extremely scarce, placing the burden of differentiation on its well-defined structural identity and physicochemical properties rather than on published comparative pharmacology.

5-Cyclohexyl-5-propyl-2-pyrrolidinone: Why Structural Analogs Are Not Direct Replacements


Generic substitution fails because the target compound occupies a unique steric and pharmacophoric space not replicated by common 2-pyrrolidinone analogs. Unlike piracetam (unsubstituted at C-5) or aniracetam (4-substituted, N-substituted), the 5-cyclohexyl-5-propyl motif introduces a bulky quaternary center that profoundly alters lipophilicity (XLogP3-AA = 3.1 [1]) and conformational freedom relative to the planar amide bond [2]. In the 11β-HSD1 inhibitor chemotype, the cyclohexyl group is a critical pharmacophore, and swapping to smaller alkyl or aryl substituents at C-5 leads to a documented loss of enzymatic inhibitory activity within the patent SAR [3]. These differences mean that in-class compounds cannot be interchanged without risk of altered target engagement, physicochemical property shifts, or invalid structure-activity relationship (SAR) extrapolation in research settings.

5-Cyclohexyl-5-propyl-2-pyrrolidinone: Quantified Differentiation vs. Closest Analogs


Structural Uniqueness: 5-Cyclohexyl-5-propyl vs. 5-Methyl or 5-Phenyl Analogs

The compound presents a unique 5-cyclohexyl-5-propyl disubstitution pattern that is structurally distinct from the nearest disclosed 11β-HSD1 inhibitors. In Eli Lilly's patent SAR, the cyclohexyl group at the 5-position is a preferred embodiment for 11β-HSD1 antagonism, and its replacement with smaller rings (e.g., cyclopentyl) or acyclic groups (e.g., isobutyl) is exemplified to significantly reduce or abolish target potency [1]. No other 5-propyl congener is exemplified within this patent family, making this specific combination a novel entry in the chemical space. Publicly available bioactivity data for the compound itself are limited to a single negative result: no significant inhibition of 5-lipoxygenase (5-LO) was observed at 100 µM in RBL-1 cells (CHEMBL620010) [2].

Medicinal Chemistry 11β-HSD1 Inhibition SAR

Lipophilicity-Driven Differentiation: Calculated XLogP3-AA vs. Nootropic Pyrrolidinones

The calculated partition coefficient (XLogP3-AA) for 5-cyclohexyl-5-propyl-2-pyrrolidinone is 3.1 [1]. This value is substantially higher than that of the prototypical nootropic 2-pyrrolidinone, piracetam (XLogP3-AA ≈ -1.5), and exceeds that of oxiracetam (≈ -2.2) and aniracetam (≈ 1.8) [2]. The elevated lipophilicity arises directly from the 5-cyclohexyl-5-propyl substitution and predicts greater membrane permeability and blood-brain barrier penetration potential, which is a differentiating feature for CNS-targeted chemical probes.

Physicochemical Properties ADME Lipophilicity

Hydrogen Bond Donor/Acceptor Profile vs. N-Substituted Pyrrolidinones

5-Cyclohexyl-5-propyl-2-pyrrolidinone possesses a single hydrogen bond donor (HBD = 1, the lactam N-H) and a single hydrogen bond acceptor (HBA = 1, the carbonyl oxygen) [1]. This minimal HBD/HBA profile contrasts with N-aryl or N-acyl 2-pyrrolidinones, which typically increase HBA count, and with 5-hydroxy or 5-amino substituted pyrrolidinones, which increase HBD count. The low HBD/HBA count, combined with high lipophilicity, places this compound in a physicochemical space associated with high passive membrane permeability according to Lipinski's and Veber's rules [2].

Physicochemical Properties Drug-likeness Permeability

Absence of N-Substitution: Differentiation from Aniracetam and N-Alkyl Derivatives

Unlike aniracetam (N-4-methoxybenzoyl) or N-methyl piracetam, this compound retains a free N-H lactam [1]. The unsubstituted nitrogen is capable of acting as a hydrogen bond donor, which is critical for interactions with certain biological targets such as the 11β-HSD1 enzyme, where the lactam N-H is hypothesized to engage key residues in the active site [2]. N-substitution in the pyrrolidinone series typically abolishes nootropic activity and alters metabolic stability, making the free N-H a key structural discriminator for researchers selecting between in-class compounds.

Medicinal Chemistry Nootropics Structural Comparison

5-Cyclohexyl-5-propyl-2-pyrrolidinone: Evidence-Backed Procurement Scenarios


11β-HSD1 Inhibitor SAR Probe Development

Researchers building structure-activity relationship libraries around the Eli Lilly 11β-HSD1 inhibitor chemotype require the exact 5-cyclohexyl-5-propyl substitution to probe the steric limits of the C-5 pocket. The patent literature explicitly claims 5-cyclohexyl pyrrolidinones as preferred embodiments, but does not disclose the 5-propyl variant in examples, making this compound a novel and commercially differentiated entry point for patent circumvention studies or selectivity profiling [1].

High-Lipophilicity CNS Probe or Negative Control

With a computed XLogP3-AA of 3.1, this compound serves as a high-lipophilicity benchmark in CNS permeability assays, contrasting sharply with hydrophilic racetams (piracetam XLogP3-AA ≈ -1.5) [2]. Its minimal hydrogen bond acceptor count (HBA = 1) makes it useful as a control compound in studies examining the relationship between H-bonding capacity and passive membrane diffusion [3].

5-Lipoxygenase Profiling and Selectivity Counterscreen

The compound has been tested against 5-lipoxygenase (5-LO) at 100 µM and showed no significant inhibition [4]. This negative data point supports its use as a selectivity counterscreen tool when profiling novel 11β-HSD1 inhibitors that must avoid 5-LO cross-reactivity, a common off-target liability in anti-inflammatory drug discovery.

Synthetic Methodology Development and Analytical Standard

The 5,5-disubstituted quaternary carbon presents a non-trivial synthetic challenge (neopentyl-like steric hindrance), making this compound a valuable substrate for developing or benchmarking new γ-lactam cyclization methods, asymmetric protonation strategies, or C-H functionalization reactions at sterically congested centers [5].

Quote Request

Request a Quote for 5-Cyclohexyl-5-propyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.